molecular formula C10H11Cl2N3 B1419337 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1177349-55-1

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B1419337
M. Wt: 244.12 g/mol
InChI Key: MFHKLSIPZHHLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study synthesized novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, and evaluated their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Protective Group Applications

Another study discussed the use of tert-butyl as a protective group in the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, demonstrating the compound's significance in organic synthesis and chemical reactions (Pollock & Cole, 2014).

Facilitating Synthesis of Isoquinolines

Research involving the microwave-accelerated reaction of 1-chloroisoquinolines with various heterocyclic amines, catalyzed by palladium, led to the synthesis of pyrazolylisoquinolines. This study highlights the compound's role in facilitating novel synthetic pathways (Prabakaran, Manivel, & Khan, 2010).

Crystal and Molecular Structure Studies

Several studies have focused on the crystal and molecular structure of pyrazole derivatives. For instance, one research synthesized and characterized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular interactions and antimicrobial activities (Achutha et al., 2017).

Antitumor Agents

Another study synthesized novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles. These compounds displayed significant antitumor potential against various tumor cell lines (Rostom, 2010).

Chemosensor Applications

A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine was synthesized, showcasing its application as a multi-responsive fluorescent chemosensor for Al3+ and Zn2+, indicating its potential in environmental monitoring and analytical chemistry (Gao et al., 2018).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is collected .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKLSIPZHHLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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